N-(4-ethoxyphenyl)-2,4-difluorobenzamide
Description
N-(4-ethoxyphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 4-ethoxyaniline moiety. The compound’s synthesis typically involves condensation reactions between substituted benzoic acid derivatives and aryl amines. For instance, analogous compounds are synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to form triazole derivatives, as demonstrated in the synthesis of related 1,2,4-triazole-3-thiones . The structural elucidation of such compounds relies on spectroscopic techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, and mass spectrometry (MS). Key IR absorptions for benzamide derivatives include C=O stretching (1663–1682 cm<sup>−1</sup>) and C=S vibrations (1243–1258 cm<sup>−1</sup>), which confirm the presence of specific functional groups .
This substitution pattern also influences molecular packing in the solid state, as seen in polymorphic studies of related difluorobenzamides .
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
QIZDAQGDNGATPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-ethoxy group in this compound increases electron density on the aromatic ring compared to halogenated analogs like Chlorfluazuron, which may reduce electrophilic reactivity but improve solubility .
- Fluorine positioning : Compounds with 2,4-difluoro substitution (e.g., this compound) exhibit distinct molecular packing due to C-H···F interactions, as observed in polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide .
Spectroscopic and Thermal Properties
IR and NMR Data Comparison
Key Observations :
Thermal Stability and Polymorphism
- N-(3,5-difluorophenyl)-2,4-difluorobenzamide exists in three polymorphs, with Form 1 being 50% stiffer and 33% harder than Form 2 due to differences in C-H···F interactions .
- The ethoxy group in this compound likely reduces melting points compared to halogenated derivatives (e.g., Chlorfluazuron, m.p. >200°C) due to weaker intermolecular forces .
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